molecular formula C7H6FNO B7870925 2-(5-Fluoropyridin-3-yl)acetaldehyde

2-(5-Fluoropyridin-3-yl)acetaldehyde

Cat. No.: B7870925
M. Wt: 139.13 g/mol
InChI Key: SVYAEXIGKLLVCT-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-3-yl)acetaldehyde is an organic compound with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol . It is a fluorinated derivative of pyridine, which is a heterocyclic aromatic organic compound. The presence of a fluorine atom in the pyridine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyridin-3-yl)acetaldehyde typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another method involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on factors such as yield, purity, and scalability. The use of continuous flow reactors and advanced fluorination technologies can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom in the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Fluoropyridin-3-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-yl)acetaldehyde involves its interaction with molecular targets through its functional groups. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

2-(5-Fluoropyridin-3-yl)acetaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to other fluoropyridine derivatives. The specific position of the fluorine atom in the pyridine ring also influences its properties and applications .

Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7-3-6(1-2-10)4-9-5-7/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYAEXIGKLLVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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